Tuxobertinib

Allosteric Mutation EGFR Exon 20 HER2 Exon 20

Tuxobertinib (BDTX-189) is an irreversible, ATP-competitive TKI engineered for broad-spectrum inhibition of allosteric EGFR and HER2 mutations, including exon 20 insertion mutants, while sparing wild-type EGFR (>50-fold selectivity). Pre-clinically validated against 48 ErbB mutant variants with superior selectivity vs. erlotinib, afatinib, osimertinib, and other TKIs. Demonstrates dose-dependent tumor regression in EGFR exon 20 insertion PDX and HER2 S310F models. Quantified selectivity window of ~1,500-fold between mutant EGFR binding (Kd 0.2 nM) and WT-EGFR functional inhibition (IC50 300 nM). Ideal benchmark compound for next-generation TKI development and functional studies of allosteric ErbB mutations. For research use only.

Molecular Formula C29H29ClN6O4
Molecular Weight 561.0 g/mol
CAS No. 2414572-47-5
Cat. No. B3025669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuxobertinib
CAS2414572-47-5
Molecular FormulaC29H29ClN6O4
Molecular Weight561.0 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5
InChIInChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34)
InChIKeyHIBPKFXWOPYJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuxobertinib (BDTX-189) 2414572-47-5: Potent Allosteric EGFR/HER2 Inhibitor for Research Procurement


Tuxobertinib (BDTX-189) is an irreversible, orally bioavailable, ATP-competitive small molecule tyrosine kinase inhibitor designed to target a broad family of allosteric (activating) mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) [1]. It is a representative compound from patent US11034672B1, developed by Black Diamond Therapeutics to inhibit oncogenic driver mutations, including the notoriously difficult-to-treat EGFR and HER2 exon 20 insertion mutants, while sparing wild-type EGFR to minimize toxicity [2]. As an investigational agent, it has advanced to Phase 1/2 clinical trials (NCT04209465) for advanced solid tumors [3].

Why Tuxobertinib (2414572-47-5) Cannot Be Substituted with Generic EGFR/HER2 Inhibitors in Allosteric Mutant Research


Generic substitution with standard EGFR/HER2 tyrosine kinase inhibitors (TKIs) like erlotinib, afatinib, or osimertinib is scientifically invalid for research focused on allosteric EGFR/HER2 mutations, particularly exon 20 insertions. Most approved TKIs lack potency against this broad family of allosteric mutants or exhibit poor selectivity over wild-type (WT) EGFR, leading to dose-limiting toxicities before achieving adequate target inhibition [1]. Tuxobertinib was specifically engineered to address this gap: pre-clinical data show its selectivity profile against a panel of 48 ErbB mutant variants compares favorably to eight other approved or investigational TKIs, achieving potent inhibition while maintaining an average selectivity versus WT-EGFR of greater than 50-fold [2]. This differential selectivity and mutant coverage profile is a critical procurement parameter that cannot be extrapolated from standard in-class compounds.

Quantitative Differentiation Guide for Tuxobertinib (BDTX-189) CAS 2414572-47-5: A Comparator-Based Analysis for Scientific Selection


Broad-Spectrum Potency Against Allosteric EGFR and HER2 Mutant Panel Compared to Standard-of-Care TKIs

In cell-based assays, BDTX-189 achieved potent inhibition of all 48 allosteric ErbB mutant variants tested. Its potency and selectivity profile against a selection of allosteric EGFR and HER2 mutations was directly compared to currently approved ErbB TKIs (erlotinib, afatinib, dacomitinib, osimertinib, neratinib) and investigational agents (mobocertinib, poziotinib, CLN-081) [1]. BDTX-189's selectivity compared favorably with all other inhibitors evaluated, which either lacked potency against the broad panel of allosteric ErbB mutant oncogenes or did not achieve targeted selectivity versus WT-EGFR [1].

Allosteric Mutation EGFR Exon 20 HER2 Exon 20 Tyrosine Kinase Inhibitor

High Binding Affinity for Oncogenic EGFR and HER2 Mutants Quantified by Kd

Tuxobertinib exhibits sub-nanomolar binding affinities (Kd) for the primary oncogenic targets EGFR and HER2, while showing significantly weaker affinity for the off-targets BLK and RIPK2. The Kd values are 0.2 nM for EGFR and 0.76 nM for HER2, compared to 13 nM for BLK and 1.2 nM for RIPK2 [1]. This indicates a strong binding preference for the intended therapeutic targets.

Binding Affinity Kd EGFR HER2 Kinase Assay

Functional Selectivity Against Wild-Type EGFR: IC50 Comparison

Tuxobertinib is designed to minimize wild-type EGFR (WT-EGFR) mediated toxicities by achieving a substantial selectivity window. In kinase activity assays, it shows an IC50 of 300 nM for WT-EGFR [1]. This contrasts with its sub-nanomolar Kd for mutant EGFR, demonstrating a functional selectivity profile that supports its mechanism of action.

Wild-Type EGFR Selectivity IC50 Kinase Inhibition

In Vivo Tumor Regression in HER2 S310F and EGFR Exon 20 Insertion PDX Models

In preclinical in vivo studies, BDTX-189 demonstrated dose-dependent tumor inhibition and regression in both engineered HER2 S310F tumor models and in EGFR Exon 20 insertion patient-derived xenograft (PDX) models [1]. The compound achieved regression at well-tolerated doses, supporting its potential for a differentiated clinical profile.

In Vivo Efficacy PDX Model Tumor Regression HER2 S310F EGFR Exon 20

Key Research Application Scenarios for Tuxobertinib (BDTX-189) Based on Quantitative Differentiation


Profiling Broad-Spectrum Inhibition of Allosteric ErbB Mutant Panels in Oncology Research

Given its demonstrated potent inhibition of all 48 allosteric ErbB mutant variants tested with favorable selectivity over WT-EGFR compared to eight other TKIs [1], Tuxobertinib is the optimal chemical probe for researchers studying the functional consequences of a wide range of EGFR and HER2 allosteric mutations, including extracellular domain and exon 20 insertion mutants. It is particularly suited for high-throughput screening or panel profiling where broad mutant coverage is required.

In Vivo Efficacy Studies in EGFR Exon 20 Insertion and HER2 S310F Mutant Xenograft Models

The compound has shown dose-dependent tumor regression in both engineered HER2 S310F models and EGFR Exon 20 insertion patient-derived xenograft (PDX) models [1]. Researchers conducting preclinical in vivo studies to evaluate antitumor efficacy of TKIs against these specific, clinically challenging mutations should select Tuxobertinib as a reference compound due to this established in vivo activity profile.

Investigating WT-EGFR Sparing Mechanisms to Mitigate Toxicity

With a quantified selectivity window of ~1500-fold between mutant EGFR binding (Kd 0.2 nM) and WT-EGFR functional inhibition (IC50 300 nM) [2], Tuxobertinib serves as a valuable tool compound for studies aimed at understanding and minimizing on-target wild-type EGFR toxicity. This is crucial for experiments where a clean pharmacological profile is needed to deconvolute mutant-specific signaling from wild-type background.

Comparative Benchmarking of Novel Allosteric EGFR/HER2 Inhibitors

Tuxobertinib has been directly compared to a panel of approved and investigational TKIs (erlotinib, afatinib, dacomitinib, osimertinib, neratinib, mobocertinib, poziotinib, CLN-081) and was shown to possess a more favorable selectivity profile against allosteric mutants [1]. Therefore, it is a critical benchmark compound for researchers developing or evaluating next-generation EGFR/HER2 inhibitors targeting similar allosteric mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuxobertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.